Salvianic acid B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

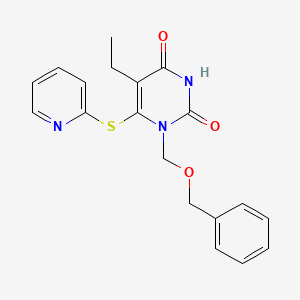

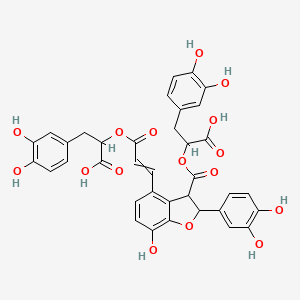

Salvianic acid B is a natural product found in Salvia prionitis, Origanum vulgare, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Protection and Treatment

Cardiovascular Protection Mechanisms

Salvianolic acids, particularly salvianolic acid B (Sal B), derived from Radix Salvia miltiorrhiza (Danshen), have been extensively used to treat cardiovascular diseases. Salvianolic acids exhibit potent anti-oxidative capabilities due to their polyphenolic structure. These compounds not only act as reactive oxygen species scavengers but also reduce leukocyte-endothelial adherence, inhibit inflammation, metalloproteinases expression from aortic smooth muscle cells, and indirectly regulate immune functions. Their cardiovascular protective effects extend to competitive binding to target proteins, disrupting protein-protein interactions (Ho & Hong, 2011).

Promotion of Angiogenesis in Myocardial Infarction

Salvianolic acid B demonstrates significant cardioprotective properties by promoting angiogenesis in animal models of acute myocardial infarction. It has been shown to increase vascular endothelium growth factor (VEGF) expression and blood vessel density (BVD), and significantly reduce myocardial infarct size, indicating its potential in treating heart-related diseases (Yu et al., 2017).

Stem Cell Differentiation and Tissue Engineering

Influence on Stem Cell Differentiation

Salvianolic acid B affects the differentiation direction of bone marrow mesenchymal stem cells. It has been observed to promote osteogenic, neuronal, and myocardial differentiation while inhibiting adipogenic differentiation. This indicates its potential application in tissue engineering and regenerative medicine (Li et al., 2018).

Metabolic Disease Treatment

Regulation of Glycometabolism and Lipid Metabolism

Studies have shown that Salvianolic acid B regulates glycometabolism and lipid metabolism in rodents. It has demonstrated effects in decreasing the levels of fasting blood glucose (FBG), total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDLc), and increasing the level of high-density lipoprotein cholesterol (HDLc). This indicates its potential as a therapeutic agent for metabolic diseases like diabetes and hyperlipidemia (Lv et al., 2020).

Fibrosis and Cancer Treatment

Treatment of Fibrosis and Cancer

Salvianolic acids have been identified as effective compounds for alleviating fibrosis disease and treating cancer. Their mechanisms involve modulation of signal transduction within fibroblasts and cancer cells. Notably, they promote apoptosis of cancer cells and inhibit cancer-associated epithelial-mesenchymal transition processes, indicating their therapeutic potential for fibrosis disease and cancer treatment (Ma et al., 2019).

Eigenschaften

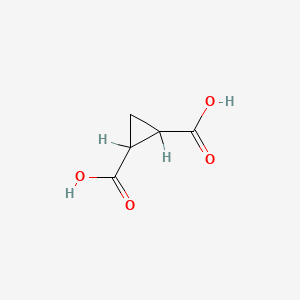

IUPAC Name |

2-[3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKFFCBZYFGCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salvianic acid B | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

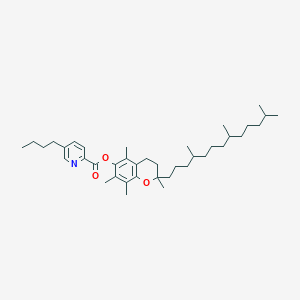

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1204504.png)

![5-(Naphthalen-2-ylsulfanylmethyl)-furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1204506.png)

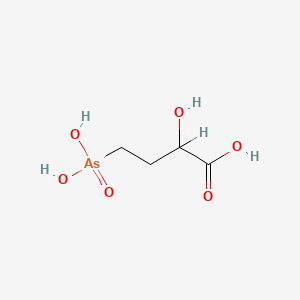

![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1204513.png)